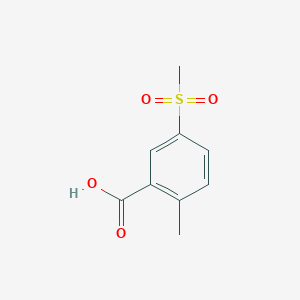

2-Methyl-5-(methylsulfonyl)benzoic acid

描述

Significance of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational structures in the landscape of organic and medicinal chemistry. newworldencyclopedia.orgwikipedia.org The versatility of the benzoic acid scaffold allows for a wide array of substitutions on its benzene (B151609) ring, leading to a vast library of compounds with diverse physical, chemical, and biological properties. preprints.org These derivatives are not only prevalent in natural products, such as gallic acid and vanillin, but also serve as crucial building blocks in the synthesis of numerous commercial products, including dyes, perfumes, and polymers. preprints.orgredox.com

In medicinal chemistry, the benzoic acid moiety is a well-established pharmacophore, present in many therapeutic agents. preprints.org Its carboxylic acid group can participate in vital interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. The aromatic ring provides a rigid framework that can be functionalized to optimize a molecule's size, shape, and electronic properties to enhance its binding affinity and selectivity for a specific target. By modifying the substituents on the ring, chemists can fine-tune a compound's pharmacokinetic and pharmacodynamic profiles. The acidity of the carboxylic group, a critical parameter for drug absorption and distribution, is heavily influenced by the electronic nature of these substituents. nih.gov This adaptability has led to the incorporation of the substituted benzoic acid core into a wide range of drugs, from anti-inflammatory agents to anticancer therapies. preprints.org

Overview of Sulfonyl-Containing Organic Compounds

The sulfonyl group (–SO₂–) is a highly significant functional group in organic chemistry, characterized by a sulfur atom double-bonded to two oxygen atoms. This arrangement makes the sulfonyl group strongly electron-withdrawing and highly polar, properties that profoundly influence the molecules in which it is present. nih.gov These compounds, which include sulfones and sulfonamides, are noted for their chemical stability and unique structural attributes. researchgate.net The sulfonyl group can form strong hydrogen bonds, which is a key interaction in biological systems, and its inclusion in a molecular structure can constrain the conformation of side chains to better fit the active sites of biological targets. nih.gov

Sulfonyl-containing compounds have a storied history in medicinal chemistry, most famously with the advent of sulfonamides, or "sulfa drugs," which were the first class of broadly effective systemic antibacterial agents. ajchem-b.comresearchgate.netwikipedia.org This discovery revolutionized medicine in the era before penicillin. researchgate.net Beyond their antimicrobial properties, sulfonyl-containing structures are integral to a multitude of other therapeutic classes. For example, sulfonylureas are a major class of antidiabetic drugs, and various sulfonamides act as diuretics, anticonvulsants, and anti-inflammatory agents. openaccesspub.orgwikipedia.org The continued prevalence of the sulfonyl group in modern drug development underscores its importance as a privileged scaffold in the design of new therapeutic agents. nih.govscispace.com

Rationale for Focusing on 2-Methyl-5-(methylsulfonyl)benzoic acid

The specific compound, this compound, combines the key structural features of both a substituted benzoic acid and a sulfonyl-containing molecule. Its structure consists of a benzoic acid core with a methyl group at the 2-position and a methylsulfonyl group at the 5-position. This particular arrangement of functional groups makes it a valuable chemical entity, primarily for its potential role as a sophisticated building block in organic synthesis.

While extensive research on this exact molecule is not widely published, the rationale for its importance can be inferred from the well-documented applications of its close structural analogs. For instance, related compounds like 2-Methoxy-5-(methylsulfonyl)benzoic acid and 2-Chloro-4-(methylsulfonyl)benzoic acid serve as crucial intermediates in the synthesis of pharmaceuticals and agricultural chemicals. google.com Specifically, derivatives of 2-methoxy-5-sulfamoylbenzoic acid are key precursors to antipsychotic drugs such as Sulpiride. semanticscholar.orggoogle.comresearchgate.netmadhavchemicals.com The functional groups on this compound—the carboxylic acid, the aromatic ring, and the sulfonyl group—provide multiple reactive sites for further chemical modification. This versatility allows it to be used in the construction of more complex molecules with potential biological activity, positioning it as a valuable intermediate for researchers in medicinal and materials chemistry. scbt.com

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

| CAS Number | 151104-37-9 |

| Appearance | Solid |

Historical Context of Related Chemical Entity Investigations

The study of molecules like this compound is built upon a rich history of chemical discovery. The parent molecule, benzoic acid, was first identified in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgredox.comwikiwand.com Its structure was later elucidated in 1832 by Justus von Liebig and Friedrich Wöhler, a landmark event in the development of organic chemistry. ua.edu Throughout the 19th and early 20th centuries, benzoic acid and its simple derivatives found use as food preservatives and topical antiseptics. wikipedia.org

The investigation into sulfonyl-containing compounds gained significant momentum in the 1930s with the discovery of the antibacterial properties of the sulfonamide Prontosil by Gerhard Domagk. wikipedia.orgresearchgate.net This breakthrough led to the development of the first major class of antibiotics, the sulfa drugs, which saved countless lives before the widespread availability of penicillin. wikipedia.orgopenaccesspub.org The success of sulfonamides spurred intense research into other sulfonyl-containing molecules, leading to the discovery of their utility in treating a wide range of conditions, including diabetes and hypertension. openaccesspub.org The convergence of these two historical streams of research—the versatile chemistry of benzoic acid derivatives and the potent biological activity of sulfonyl-containing compounds—provides the foundation for the synthesis and investigation of hybrid molecules like this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVIUQHVAZLPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-37-9 | |

| Record name | 5-methanesulfonyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 5 Methylsulfonyl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule suggests several possible disconnections. The most logical approaches involve either forming the carboxylic acid group late in the synthesis from a pre-functionalized toluene derivative or introducing the methylsulfonyl group onto a substituted benzoic acid precursor. This analysis identifies key intermediates that serve as foundational building blocks for the synthesis.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of substituted benzoic acid synthesis, the carboxylic acid group, or more accurately the carboxylate formed in situ, can act as a directed metalation group (DMG). organic-chemistry.orgsemanticscholar.org This technique allows for the specific deprotonation of the C-H bond at the position ortho (adjacent) to the carboxylate.

Treatment of an unprotected benzoic acid with a strong base, such as sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), can lead to exclusive deprotonation at the ortho position. acs.orgnih.gov The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce substituents. This method provides a direct route to contiguously substituted benzoic acids that can be difficult to access through classical electrophilic aromatic substitution, which is governed by the electronic directing effects of the substituents. organic-chemistry.orgacs.org The choice of base is critical; for instance, using s-BuLi/TMEDA on 2-methoxybenzoic acid deprotonates the position ortho to the carboxylate, while a combination of n-BuLi and potassium tert-butoxide (t-BuOK) can reverse this regioselectivity. acs.orgnih.gov

Table 1: Reagents for Directed ortho-Metalation of Benzoic Acids

| Base System | Typical Conditions | Outcome |

|---|---|---|

| s-BuLi/TMEDA | THF, -78 °C to -90 °C | Deprotonation ortho to the carboxylate group semanticscholar.orgacs.org |

| n-BuLi/t-BuOK | THF, low temperature | Can alter regioselectivity compared to s-BuLi acs.orgnih.gov |

Specific precursors are instrumental in the synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid and its analogs.

2-bromo-5-chlorotoluene : This compound serves as a versatile starting material for the toluene backbone. nih.gov The bromine atom can be readily converted into other functional groups. For instance, a magnesium-halogen exchange would form a Grignard reagent, which can then be carboxylated using carbon dioxide (CO2) to install the benzoic acid moiety. The positions of the methyl, chloro, and bromo groups on this precursor (C1-methyl, C2-bromo, C5-chloro) provide a specific substitution pattern that can be elaborated into various target molecules. chemicalbook.com

4-chloro-2-methylbenzoic acid : This compound is a more advanced intermediate where the methyl and carboxyl groups are already in the correct positions. matrix-fine-chemicals.com It is a valuable building block for synthesizing pharmaceuticals, agrochemicals, and specialty polymers. nbinno.comchemimpex.com Its primary utility in this context is as a direct substrate for the introduction of the methylsulfonyl group at the C5 position. sigmaaldrich.com The synthesis of an analog, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, explicitly starts from this intermediate. sigmaaldrich.com

Reaction Sequences for Methylsulfonyl Group Introduction

The introduction of the methylsulfonyl (–SO2CH3) group onto the aromatic ring is a critical transformation. This is typically achieved through a two-step sequence involving the formation of a sulfonyl chloride, followed by reduction and methylation.

The initial step is often a sulfochlorination reaction, where the aromatic ring is treated with a chlorosulfonating agent. Toluene and its derivatives can be converted to their respective sulfonyl chlorides via chlorosulfonation. wikipedia.org For an intermediate like 4-chloro-2-methylbenzoic acid, treatment with chlorosulfonic acid (ClSO3H) would introduce a sulfonyl chloride (–SO2Cl) group onto the ring. The position of this new substituent is directed by the existing groups.

The resulting aryl sulfonyl chloride is then reduced to a sulfinic acid (–SO2H) or its corresponding salt (a sulfinate). This reduction can be accomplished using various reducing agents, such as metal sulfites (e.g., sodium sulfite). wikipedia.org The sulfinate salts are generally more stable and robust than the free sulfinic acids. wikipedia.org

The final step to form the methylsulfonyl group is the methylation of the sulfinic acid or sulfinate salt. The sulfinate anion is an ambident nucleophile, meaning it can be alkylated at either the sulfur or the oxygen atom. acs.org

S-alkylation : Reaction with a methylating agent like methyl iodide or methyl chloride leads to the formation of a C-S bond, yielding the desired methyl sulfone (Ar-SO2-CH3). wikipedia.orggoogle.com

O-alkylation : Reaction can also occur at the oxygen atom to form a sulfinate ester (Ar-SO-OCH3).

The outcome of the reaction depends on the reaction conditions and the nature of the methylating agent. The use of less polarized reactants, such as methyl halides, generally favors the formation of the sulfone. wikipedia.org The production of methylsulfonyl aromatics from aryl-substituted sulfinic acids using methyl chloride is a known industrial process. google.com

Table 2: Key Reactions for Methylsulfonyl Group Introduction

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Sulfochlorination | Chlorosulfonic acid (ClSO3H) | Aryl sulfonyl chloride (Ar-SO2Cl) |

| 2 | Reduction | Sodium sulfite (Na2SO3) | Aryl sulfinate salt (Ar-SO2Na) |

Ortho-Alkylation Strategies for Benzoic Acid Derivatives

In addition to ortho-metalation, transition metal-catalyzed C-H activation has emerged as a powerful tool for the ortho-alkylation of benzoic acids. Palladium(II)-catalyzed reactions, in particular, provide an efficient route for forming C-C bonds at the ortho position. nih.govnih.gov

In these methods, the carboxylate group acts as a weakly coordinating directing group, facilitating the chelation of the palladium catalyst in proximity to the ortho C-H bond. nih.gov This geometry is crucial for the C-H cleavage step. The reaction can be performed using various alkylating agents, including alkyl halides and alkylboron reagents, without the need for a co-oxidant. nih.govacs.org This strategy offers a direct way to synthesize highly functionalized ortho-substituted benzoic acids, including ortho-methyl benzoic acids, using reagents like di-tert-butyl peroxide as a methyl source. acs.org These methods are valuable for creating complex molecular architectures and can be used to construct the substituted benzoic acid core required for the synthesis. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Synthesissci-hub.senih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org In the synthesis of this compound analogs, these reactions are employed to introduce a variety of substituents onto the aromatic ring, significantly increasing molecular diversity. sci-hub.senih.gov For instance, 4-alkyl groups can be inserted into a 4-bromo-2-methylbenzoic acid methyl ester intermediate through such cross-coupling reactions. sci-hub.senih.gov

Suzuki Reaction for Aryl Derivativessci-hub.senih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds. dntb.gov.uaresearchgate.netiaea.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. dntb.gov.ua

In the synthesis of analogs of this compound, the Suzuki reaction has been specifically utilized to create 4-aryl derivatives. sci-hub.senih.gov Starting from a halogenated precursor, this methodology allows for the efficient introduction of various aryl groups at the 4-position of the benzoic acid scaffold. sci-hub.senih.gov This is a key strategy for exploring the structure-activity relationships of these molecules. The general conditions for Suzuki-Miyaura reactions involve a palladium catalyst, a base, and a suitable solvent. researchgate.netnih.gov

Table 1: Example of Suzuki-Miyaura Reaction for Aryl Derivative Synthesis

| Reactant A | Reactant B | Catalyst | Product Class | Reference |

|---|

Nucleophilic Displacement Reactions on the Aromatic Ringsci-hub.senih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of this compound derivatives, the methylsulfonyl group acts as a strong electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring. A significant number of nucleophilic displacement reactions have been performed at the 4-position of the benzoic acid ring to introduce a wide array of functional groups. sci-hub.senih.gov

Substitution with S-, O-, and N-Nucleophilessci-hub.senih.gov

A variety of sulfur, oxygen, and nitrogen-based nucleophiles have been successfully used to displace a leaving group (such as a halogen) at the 4-position of the this compound core structure. sci-hub.senih.gov This approach allows for the synthesis of a large library of analogs with diverse physicochemical properties. For example, reactions with thiols (S-nucleophiles), alcohols or phenols (O-nucleophiles), and amines (N-nucleophiles) lead to the corresponding thioethers, ethers, and amino derivatives, respectively. sci-hub.senih.gov In some synthetic routes, nucleophilic substitutions involving pyridinols and piperidine derivatives have been carried out at a later stage, on a 4-halo-N-(diaminomethylene)-5-(methylsulfonyl)benzamide intermediate. sci-hub.senih.gov

Table 2: Nucleophilic Substitution Reactions

| Substrate | Nucleophile Type | Functional Group Introduced | Product Class | Reference |

|---|---|---|---|---|

| 4-Halo-2-methyl-5-(methylsulfonyl)benzoic acid derivative | S-Nucleophile (e.g., R-SH) | Thioether (-SR) | 4-(Alkyl/Arylthio) derivative | sci-hub.senih.gov |

| 4-Halo-2-methyl-5-(methylsulfonyl)benzoic acid derivative | O-Nucleophile (e.g., R-OH) | Ether (-OR) | 4-Alkoxy/Aryloxy derivative | sci-hub.senih.gov |

Introduction of Cyano and Trifluoromethyl Groupssci-hub.senih.gov

Beyond S-, O-, and N-nucleophiles, the synthetic utility of nucleophilic displacement on this scaffold extends to the introduction of other important functional groups. Specifically, cyano (-CN) and trifluoromethyl (-CF₃) groups have been incorporated at the 4-position. sci-hub.senih.gov The introduction of a cyano group is typically achieved using a cyanide salt as the nucleophile. The trifluoromethyl group, a common substituent in medicinal chemistry, can also be introduced via nucleophilic substitution methodologies. sci-hub.senih.gov

Conversion to Acylguanidine Derivativessci-hub.senih.gov

The carboxylic acid moiety of this compound and its derivatives can be converted into an acylguanidine functional group. This transformation is a key step in the synthesis of certain biologically active compounds, such as Na+/H+ exchanger inhibitors. sci-hub.senih.gov The conversion is typically achieved by reacting an activated form of the carboxylic acid with an excess of guanidine. sci-hub.senih.gov

Ester Method and Acid Chloridessci-hub.senih.gov

Two common methods for activating the carboxylic acid for reaction with guanidine are the formation of a methyl ester or an acid chloride. sci-hub.senih.gov

Ester Method : The carboxylic acid is first converted to its corresponding methyl ester. This ester can then react with guanidine, where the guanidine acts as a nucleophile to displace the methoxy group, forming the desired acylguanidine.

Acid Chloride Method : A more reactive intermediate is the acid chloride, which can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride. The highly electrophilic acid chloride reacts readily with guanidine to yield the final acylguanidine product. sci-hub.senih.gov

These methods provide reliable pathways to synthesize (2-methyl-5-(methylsulfonyl)benzoyl)guanidines from their corresponding benzoic acid precursors. sci-hub.senih.gov

Table 3: Methods for Acylguanidine Formation

| Starting Material | Intermediate | Reagent for Final Step | Product | Reference |

|---|---|---|---|---|

| This compound derivative | Methyl ester derivative | Guanidine | (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine derivative | sci-hub.senih.gov |

Mukaiyama's Procedure

While direct application of Mukaiyama's procedure for the synthesis of this compound is not extensively detailed in the reviewed literature, the principles of the Fischer esterification, a related reaction, are well-established for the preparation of benzoate esters. The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The mechanism proceeds through the initial protonation of the carboxyl group, which is then attacked by the nucleophilic hydroxyl group of the alcohol. Following a proton transfer and the elimination of water, the ester is formed after deprotonation of the catalyst. This reaction is an equilibrium process, and the yield of the ester can be optimized by manipulating the reaction conditions, such as using an excess of one reactant.

For instance, the preparation of methyl benzoate involves reacting benzoic acid with methanol using sulfuric acid as a catalyst, typically under reflux for about an hour uomustansiriyah.edu.iq.

Indirect Electrochemical Synthesis Approaches for Sulfonylbenzoic Acids

Indirect electrochemical synthesis presents a promising method for the production of sulfonylbenzoic acids, such as 2-nitro-4-methylsulfonyl benzoic acid, which serves as an important intermediate for herbicides. This method utilizes a redox mediator, like the Cr³⁺/Cr⁶⁺ couple, to carry out the oxidation of the methyl group on the benzene (B151609) ring to a carboxylic acid.

In a typical process, the oxidation of the starting material, for example, 2-nitro-4-methylsulfonyl toluene (NMST), is performed in a sulfuric acid solution containing a chromium salt. The Cr⁶⁺ species acts as the chemical oxidant. Subsequently, the resulting Cr³⁺ is electrochemically re-oxidized to Cr⁶⁺, allowing for the regeneration of the oxidant and creating a cyclic process.

Research into this method has shown that several factors significantly influence the reaction's efficiency, including the concentration of sulfuric acid, the ratio of reactants, and the temperature. For the liquid-phase oxidation of NMST, optimal yields have been obtained in 7.0 M H₂SO₄ at 95°C. electrochemsci.orgresearchgate.net The electrochemical regeneration of the Cr⁶⁺ oxidant has been shown to be most efficient at a lower temperature of 35°C and a current density of 5 A/dm². electrochemsci.org Under optimized conditions, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid has achieved yields as high as 49.4%, with the current efficiency for the electrochemical oxidation of Cr³⁺ reaching up to 99%. electrochemsci.org Repeated cycling of this process has demonstrated good stability, with average yields of 47.9% and current efficiencies of 85.2% over eight cycles. electrochemsci.org

Table 1: Optimized Conditions for the Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl benzoic acid

| Parameter | Liquid-Phase Oxidation | Electrochemical Oxidation of Cr³⁺ |

|---|---|---|

| Mediator | Cr⁶⁺ | Cr³⁺ → Cr⁶⁺ |

| H₂SO₄ Concentration | 7.0 mol/L electrochemsci.org | 4.0 mol/L electrochemsci.org |

| Temperature | 95°C electrochemsci.org | 35°C electrochemsci.org |

| Current Density | N/A | 5 A/dm² electrochemsci.org |

| Yield/Efficiency | 49.4% yield electrochemsci.org | 99% current efficiency electrochemsci.org |

Crystal Structure Analysis of Related Compounds

The analysis of the crystal structures of compounds related to this compound provides valuable insights into their molecular conformation, intermolecular interactions, and the nature of their hydrogen bonding networks.

The three-dimensional arrangement of atoms and the non-covalent interactions between molecules are crucial in determining the physical properties of a crystalline solid. In sulfonamide-containing benzoic acid derivatives, such as 4-benzenesulfonamidobenzoic acid, the spatial relationship between the different functional groups is of particular interest.

In the crystal structure of 4-benzenesulfonamidobenzoic acid, the dihedral angle between the plane of the benzene ring and the carboxyl group is 6.7 (4)°. nih.gov The two aromatic rings within the molecule are inclined to one another at an angle of 45.36 (15)°. nih.gov The crystal structure is stabilized by a combination of classical intermolecular hydrogen bonds and non-classical C—H⋯O interactions. nih.gov

The study of conformational polymorphs, where different crystal structures arise from different molecular conformers, highlights the energetic balance between intramolecular and intermolecular forces. nih.gov In the case of 3-(azidomethyl)benzoic acid, different polymorphs exhibit variations in torsion angles. The stabilization of these crystal structures involves interactions such as π–π stacking and various C—H hydrogen bonds, including bifurcated C—H⋯N and C—H⋯O interactions. nih.gov

In sulfonamides, the amido protons often show a preference for forming hydrogen bonds with amidine nitrogens, while amino protons tend to bond with sulfonyl oxygens. nih.gov In the crystal structure of 4-benzenesulfonamidobenzoic acid, adjacent molecules are linked through classical N—H⋯O and O—H⋯O hydrogen bonds, which play a key role in stabilizing the crystal lattice. nih.gov

The carboxylic acid group is a strong hydrogen bond donor and acceptor and frequently forms a characteristic dimer motif in the solid state. In some structures, such as that of 2,4-dihydroxy-benzoic acid, there is a cooperative effect between the intermolecular carboxylic acid dimer and intramolecular hydrogen bonds. ox.ac.uk This interplay of different hydrogen bonding interactions leads to the formation of complex and stable three-dimensional networks. The analysis of co-crystals, for example between benzoic acid and L-proline, reveals how hydrogen bonding can direct the assembly of different molecular components into a single crystalline entity, often forming chains or sheets. nih.gov

Table 2: Hydrogen Bonding Parameters in a Related Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| 4-Benzenesulfonamidobenzoic acid | ||||

| N—H···O | 0.81 | - | - | - |

| O—H···O | 0.82 | - | - | - |

Data derived from refinement parameters of 4-Benzenesulfonamidobenzoic acid nih.gov. Specific bond lengths and angles for H...A and D...A were not provided in the abstract.

Advanced Research Applications of 2 Methyl 5 Methylsulfonyl Benzoic Acid Derivatives

Medicinal Chemistry and Pharmacological Investigations

Research into derivatives of 2-Methyl-5-(methylsulfonyl)benzoic acid has led to significant advancements in medicinal chemistry, particularly in the exploration of novel therapeutic agents for cardiovascular diseases. The core structure of this compound has served as a scaffold for the synthesis of a wide range of molecules with specific pharmacological activities. A primary focus of these investigations has been the development of potent inhibitors for the sodium-hydrogen antiporter, a key protein involved in cellular ion exchange and pH regulation.

Derivatives of this compound have been systematically modified to create potent and selective benzoylguanidines that act as inhibitors of the Na+/H+ exchanger (NHE). nih.govacs.orgacs.org The synthetic pathway typically involves converting the parent benzoic acid derivatives into (5-(methylsulfonyl)benzoyl)guanidines using methods such as the ester method, acid chlorides, or Mukaiyama's procedure with excess guanidine. nih.govacs.org These efforts have been aimed at producing compounds suitable for adjunctive therapy in serious cardiac conditions. nih.govacs.orgacs.org One notable development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate, was identified as a subtype-specific inhibitor, demonstrating a 27-fold higher potency for the NHE-1 isoform compared to the NHE-2 isoform. nih.govacs.orgacs.org

The inhibition of the Na+/H+ exchanger has been demonstrated to be beneficial in the context of cardiac ischemia and reperfusion. nih.govacs.orgacs.org During an ischemic event, the intracellular pH of myocardial cells can decrease significantly. acs.org Blockade of the Na+/H+ exchange mechanism helps to preserve cellular integrity and functional performance under these pathological conditions. nih.govacs.orgacs.org By preventing the excessive influx of sodium that can lead to cellular damage upon reperfusion, these inhibitors play a crucial role in mitigating the serious consequences of myocardial ischemia. nih.gov

The primary therapeutic goal for developing these potent benzoylguanidine-based NHE inhibitors is their application as an adjunctive therapy in the treatment of acute myocardial infarction. nih.govacs.orgacs.org Research has shown that these compounds can be cardioprotective. For instance, the development compound (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (also referred to as compound 246 in some studies) was found to be effective not only when administered before an experimentally induced ischemia but also curatively when given after the onset of symptoms of an acute myocardial infarction but before reperfusion is initiated. nih.govacs.org

Investigations into the acylguanidine derivatives of this compound have revealed critical structure-activity relationships (SAR) that govern their potency as NHE inhibitors. nih.govacs.orgnih.gov The potency of these compounds is highly sensitive to the nature and position of substituents on the aromatic ring. nih.govacs.org While modifications at the 4-position were found to be most reasonable for optimizing activity, substitutions at the 3- and especially the 6-position resulted in a significant decrease in the inhibitory effects on the Na+/H+ exchanger. nih.govacs.orgacs.org

The substitution at the position ortho to the acylguanidine group is of crucial importance for the potency of these compounds. nih.govacs.orgacs.org Specifically, the presence of a 2-methyl group leads to a marked increase in activity. nih.govacs.org Studies consistently showed that the 2-methyl compounds exhibited higher in vitro activities than their corresponding demethyl counterparts. nih.govacs.orgacs.org This enhancement in potency is believed to be caused by a conformational restriction of the acylguanidine side chain imposed by the ortho-methyl group. nih.govacs.orgacs.org

While various substitutions at the 4-position of the benzoyl ring were explored, the volume of the substituent was identified as a critical factor for inhibitory activity. nih.govacs.orgacs.org A wide array of functional groups were introduced at this position, including alkyls, aryls, and groups attached via S-, O-, and N-nucleophiles. nih.govacs.org The research indicated that the size and steric properties of the group at the 4-position significantly influence the compound's ability to effectively inhibit the Na+/H+ exchanger. nih.govacs.orgacs.org

Table 1: Impact of Structural Modifications on Na+/H+ Exchanger Inhibitory Activity

| Compound Base Structure | Position of Substitution | Type of Substitution | Observed Effect on Potency |

|---|---|---|---|

| 5-(methylsulfonyl)benzoylguanidine | 2-position | Addition of a methyl group | Consistently higher in vitro activity compared to demethyl counterparts nih.govacs.orgacs.org |

| 2-Methyl-5-(methylsulfonyl)benzoylguanidine | 3-position | General Substitution | Considerable worsening of inhibitory effects nih.govacs.orgacs.org |

| 2-Methyl-5-(methylsulfonyl)benzoylguanidine | 6-position | General Substitution | Considerable worsening of inhibitory effects, more so than 3-position substitution nih.govacs.orgacs.org |

Development of Na+/H+ Antiporter Inhibitors

Structure-Activity Relationships of Acylguanidine Derivatives

Conformational Restriction and In Vitro Activity

Research into derivatives of this compound, particularly (benzoyl)guanidines, has highlighted the significance of molecular conformation for in vitro activity. The presence of a methyl group at the 2-position, ortho to the acylguanidine side chain, imposes a conformational restriction. nih.gov This steric hindrance is believed to be the reason why 2-methyl compounds consistently demonstrate higher inhibitory activity against the Na+/H+ exchanger (NHE) in vitro when compared to their non-methylated counterparts. nih.gov This restriction of the acylguanidine chain's movement appears crucial for enhancing the compound's biological potency. nih.gov

NHE-1 Subtype Specificity of Derivatives

Derivatives of this compound have been developed as potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov A notable example from these development efforts is the compound (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate. nih.gov This specific derivative has demonstrated significant subtype specificity, proving to be 27 times more potent in inhibiting the NHE-1 isoform compared to the NHE-2 isoform. nih.gov Such selectivity is a critical aspect of modern drug design, aiming to target specific biological pathways while minimizing off-target effects.

Antimicrobial Activity Research of Derivatives

Benzoic acid and its derivatives are recognized for a range of pharmacological capabilities, including antibacterial and antifungal effects. researchgate.net Research has explored various derivatives of the core benzoic acid structure to identify compounds with potent antimicrobial properties. The mechanisms of action can include the disruption of bacterial cell homeostasis. researchgate.net

Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

The antimicrobial efficacy of benzoic acid derivatives often varies between different types of bacteria, largely due to differences in their cell wall structures. mdpi.com Generally, these compounds tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com For instance, studies on sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold showed notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, which are Gram-positive bacteria. nih.gov Conversely, research on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones found high activity against several Gram-positive strains but no efficacy against the tested Gram-negative bacteria. nih.gov

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold | Active (e.g., Staphylococcus aureus) | Weaker Efficacy | nih.gov |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | High Activity | No Activity | nih.gov |

| General Phenolic Acids | Generally More Effective | Generally Less Effective | mdpi.com |

Antifungal Properties (e.g., Candida albicans)

The potential of benzoic acid derivatives as antifungal agents has been investigated, particularly against the opportunistic pathogen Candida albicans. semanticscholar.orgnih.gov Studies have shown that the antifungal effect is highly dependent on the specific structural variations of the ester derivatives. semanticscholar.orgnih.gov For example, certain nitro-substituted derivatives, such as methyl 3,5-dinitrobenzoate, have demonstrated the ability to inhibit the growth of C. albicans strains. nih.gov However, not all derivatives exhibit this property; some sulfonamide derivatives of substituted benzoic acids have been found to possess almost no antifungal potency, underscoring the critical role of specific molecular features for antifungal action. nih.gov

Structural Modifications for Enhanced Efficacy

The modification of a parent compound's chemical structure is a fundamental strategy in medicinal chemistry to enhance biological activity and selectivity. bookpi.orgijmrhs.com For benzoic acid derivatives, factors such as the type, number, and position of substituents on the benzene (B151609) ring play a crucial role in determining their antimicrobial power. nih.gov The synthesis of novel derivatives often involves reacting the core molecule with various reagents to introduce different functional groups. researchgate.net These structural alterations aim to produce compounds with improved characteristics such as stability, bioavailability, and ultimately, more potent and selective biological activity. ijmrhs.com

Intermediacy in Bioactive Molecule Synthesis

This compound and its related analogs are valuable intermediates in the synthesis of more complex, biologically active molecules. chemimpex.com The carboxylic acid and methylsulfonyl groups provide reactive sites for a variety of chemical transformations. In one synthetic pathway, derivatives of 5-(methylsulfonyl)benzoic acid are converted into potent (5-(methylsulfonyl)benzoyl)guanidines, which act as NHE-1 inhibitors. nih.gov

Closely related structures serve as foundational scaffolds for established pharmaceuticals. For example, 2-amino-5-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of the antipsychotic drug amisulpride, while Methyl 2-methoxy-5-aminosulfonyl benzoate is an important precursor for sulpiride. researchgate.netgoogle.com This utility highlights the role of the substituted benzoic acid framework as a versatile building block in the development of therapeutic agents. chemimpex.com

Mechanism of Action Studies

Understanding how these derivatives function at a molecular level is crucial for their optimization as therapeutic agents.

Derivatives of this compound interact with their biological targets through specific molecular interactions. In the case of NHE-1 inhibitors, the substitution pattern on the aromatic ring is critical for potency. nih.govsci-hub.se The presence of the 2-methyl group, in particular, leads to a conformational restriction of the acylguanidine side chain, which results in higher in vitro activity compared to their demethylated counterparts. nih.govsci-hub.se One notable development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, was found to be a highly specific NHE-1 subtype inhibitor. nih.govsci-hub.se

Studies on related methyl benzoate derivatives interacting with transport proteins like bovine serum albumin (BSA) reveal that these molecules can form stable 1:1 complexes. nih.gov The binding is often driven by hydrogen-bonding interactions, leading to fluorescence quenching of the protein through a static mechanism. nih.gov

| Derivative Class | Molecular Target | Key Interaction Feature | Binding Constant (K) |

|---|---|---|---|

| (2-Methyl-5-(methylsulfonyl)benzoyl)guanidines | Na+/H+ Exchanger (NHE-1) | Conformational restriction by 2-methyl group enhances binding | N/A |

| Methyl benzoate derivatives | Bovine Serum Albumin (BSA) | Formation of 1:1 ground-state complex | ~104 M-1nih.gov |

The interaction of these derivatives with their targets translates into a measurable impact on enzyme activity and protein function. The primary effect is typically inhibition. For example, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine is a potent inhibitor of the NHE-1 isoform, being 27-fold more potent against NHE-1 than the NHE-2 isoform. nih.gov This selective inhibition prevents the excessive influx of sodium ions that characterizes certain pathological states. sci-hub.se

The inhibitory potential of related scaffolds has been quantified in various studies. Thiazole-methylsulfonyl derivatives show inhibitory activity against human carbonic anhydrase I and II, while certain 3-(benzylsulfonamido)benzamides are effective inhibitors of SIRT2. nih.govacs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

| Derivative Class | Target Enzyme | Reported IC₅₀ Range |

|---|---|---|

| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 μM nih.govacs.org |

| Thiazole-methylsulfonyl derivatives | hCA II | 39.16–86.64 μM nih.govacs.org |

| 3-(Benzylsulfonamido)benzamides | SIRT2 | ~17 μM (for compound 126) nih.gov |

| 3-(Adenosylthio)benzoic acid derivatives | SARS-CoV-2 Nsp14 | 270–350 nM (for lead compounds) nih.gov |

By modulating the activity of their molecular targets, these compounds can influence broader cellular processes. The inhibition of the Na+/H+ exchanger by (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives has a significant cardioprotective effect. nih.govsci-hub.se During ischemia, intracellular pH drops, activating the NHE and leading to a large influx of Na+. sci-hub.se This, in turn, increases ATP consumption and contributes to cell death. sci-hub.se By inhibiting this process, the compound helps preserve cellular integrity and function, particularly when administered before reperfusion after an acute myocardial infarction. nih.gov

In other contexts, related sirtuin inhibitors have been shown to affect cellular processes relevant to neurodegenerative diseases. nih.gov For instance, potent SIRT2 inhibitors were found to increase the acetylation of α-tubulin K40 in neuronal cell lines and inhibit the aggregation of polyglutamine, a hallmark of Huntington's disease. nih.gov

Agricultural Chemistry and Crop Protection

The utility of the methylsulfonyl benzoic acid scaffold extends beyond medicine into agricultural applications. A related compound, 2-Chloro-5-(methylsulfonyl)benzoic acid, is recognized for its effectiveness as a herbicide. chemimpex.com It serves as a key component in the formulation of selective herbicides designed for targeted weed control with minimal damage to desired crops. chemimpex.com The herbicidal action stems from its ability to inhibit specific biochemical pathways within the target plants, demonstrating the scaffold's capacity to disrupt biological processes in different types of organisms. chemimpex.com

Intermediate in Herbicide Synthesis

Benzoic acid derivatives containing both methyl and methylsulfonyl groups are crucial building blocks in the synthesis of modern herbicides. These functional groups play a vital role in the efficacy and selectivity of the final herbicidal product. Research into related compounds demonstrates a well-established pathway for the development of potent weed control agents.

A notable application of a structurally related compound is in the synthesis of topramezone, a selective herbicide used for post-emergence weed control in corn. The synthesis of topramezone involves a key intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid google.com. This intermediate highlights the importance of the 2-methyl and a methylsulfonyl-substituted benzoic acid core in creating effective herbicides for major crops like corn.

Topramezone is known for its effectiveness against a broad spectrum of annual grass and broadleaf weeds in corn fields and is considered safe for the crop google.com. The synthesis of such herbicides often involves multi-step processes where the benzoic acid derivative is modified to produce the final active ingredient.

Table 1: Key Intermediates in the Synthesis of Topramezone, a Corn Herbicide

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid | C₁₂H₁₃NO₅S | Key precursor for condensation with a pyrazole derivative google.compatsnap.comgoogle.comgoogle.com. |

This table illustrates the pathway to a commercial herbicide using a derivative structurally similar to this compound.

Sulfonylureas represent a major class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of certain amino acids researchgate.net. This inhibition leads to the cessation of plant cell division and growth researchgate.net. The general structure of sulfonylurea herbicides consists of a sulfonylurea bridge connecting an aryl or alkyl group and a heterocyclic group.

While direct synthesis routes starting from this compound are not explicitly detailed in the available literature, the synthesis of sulfonylureas traditionally involves the reaction of a sulfonamide with an isocyanate researchgate.net. Benzoic acid derivatives can be converted into the necessary sulfonamide precursors. For instance, 5-substituted benzenesulfonylureas are investigated for their potential to have a shorter residual life in the soil researchgate.net. This suggests that a compound like this compound could serve as a precursor to a benzenesulfonamide, which would then be used to synthesize a sulfonylurea herbicide.

Table 2: General Synthesis Pathway for Sulfonylurea Herbicides

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | Substituted Benzoic Acid | Substituted Benzenesulfonyl Chloride | Creation of the key sulfonyl chloride intermediate. |

| 2 | Substituted Benzenesulfonyl Chloride, Ammonia/Amine | Substituted Benzenesulfonamide | Formation of the sulfonamide group. |

This table outlines a generalized synthetic route where a derivative of this compound could potentially be utilized.

Materials Science and Industrial Applications

The applications of this compound and its derivatives extend beyond agriculture into the realm of fine chemicals and materials science.

Substituted benzoic acids are versatile intermediates in the chemical industry. For example, 2-nitro-4-methylsulfonyl benzoic acid is a known intermediate in the production of pesticides, pharmaceuticals, and dyes quickcompany.in. This indicates that the combination of a benzoic acid with a methylsulfonyl group is a valuable structural motif for the synthesis of a range of chemical products.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid and its derivatives often involves multi-step procedures that may include reactions such as sulfochlorination, reduction, and methylation. While effective, these traditional methods can sometimes be associated with the use of harsh reagents and the generation of undesirable byproducts. Consequently, a significant future direction lies in the exploration of more efficient, sustainable, and innovative synthetic strategies.

Green Chemistry and Catalysis: The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. Future research is likely to focus on the development of catalytic systems that can facilitate the synthesis of this compound with higher atom economy and reduced environmental impact. This could involve the use of novel metal-based or organocatalysts to achieve key transformations more efficiently. For instance, the development of solid acid catalysts, such as titanium zirconium solid acids, has shown promise in the esterification of various benzoic acids and could be adapted for derivatives of this compound mdpi.com.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical methods. Research into microbial aromatic acid CoA ligases has identified enzymes capable of the facile and high-yield synthesis of aromatic acid thioesters, which are precursors to more complex molecules nih.gov. The application of whole-cell biocatalysts, such as Basidiomycota strains, for the reduction of substituted benzoic acids to the corresponding aldehydes also presents a promising avenue for creating derivatives of the target compound nih.gov.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of substituted benzoic acids and their derivatives has been demonstrated, and future work could focus on developing a continuous process for this compound, potentially integrating catalytic and biocatalytic steps for a more streamlined and efficient synthesis beilstein-journals.orgbeilstein-journals.org.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced waste, milder reaction conditions, catalyst recyclability. | Development of novel solid acid and organocatalysts. |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. | Identification and engineering of enzymes for specific transformations. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Integration of multi-step syntheses into a continuous process. |

Advanced Pharmacological Profiling and In Vivo Studies

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules with significant biological activity. A crucial future direction is the comprehensive pharmacological profiling of this compound and its close analogues to uncover potential therapeutic applications.

Derivatives of this compound have been investigated as potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1) nih.govnih.gov. NHE-1 is a key regulator of intracellular pH and its inhibition has shown therapeutic potential in cardiovascular diseases, particularly in preventing ischemia-reperfusion injury nih.govnih.gov. Preclinical studies with such derivatives have demonstrated cardioprotective effects in animal models of myocardial infarction nih.gov. Future in vivo studies could directly assess the pharmacokinetic and pharmacodynamic properties of this compound to determine if it possesses any intrinsic NHE-1 inhibitory activity or other cardiovascular effects.

| Derivative/Analog | Target | Therapeutic Potential |

| (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives | Na+/H+ exchanger 1 (NHE-1) | Cardioprotection, Myocardial Infarction |

Further pharmacological screening of this compound against a broad panel of biological targets could reveal unexpected activities. Its structural similarity to other bioactive benzoic acid derivatives suggests potential for anti-inflammatory or other therapeutic effects.

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new therapeutic agents. For this compound, these approaches can provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such studies on benzoic acid derivatives have been used to predict activities ranging from antimicrobial to anti-sickling properties riwa-rijn.org. Future research could involve developing QSAR models specifically for derivatives of this compound to predict their inhibitory activity against targets like NHE-1 or other enzymes.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of a ligand to a specific protein target. For instance, docking studies could be employed to investigate the potential interaction of this compound with the binding site of NHE-1 or other relevant therapeutic targets. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

| Computational Method | Application for this compound |

| QSAR | Predict biological activity of novel derivatives. |

| Molecular Docking | Identify potential protein targets and predict binding affinity. |

| Molecular Dynamics | Elucidate the mechanism of interaction with biological targets. |

Development of Multi-Targeted Therapeutic Agents

The traditional "one-target, one-drug" paradigm is being increasingly challenged by the complexity of many diseases. The development of multi-targeted therapeutic agents, or polypharmacology, which can modulate multiple biological targets simultaneously, is a promising strategy for treating multifactorial diseases like cancer and inflammatory disorders fluorochem.co.uk.

The 2,5-substituted benzoic acid scaffold, of which this compound is an example, has been successfully utilized to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy nih.govnih.govbeilstein-journals.orgfigshare.com. This demonstrates the potential of this chemical scaffold to be elaborated into multi-targeted agents. Future research could focus on designing and synthesizing derivatives of this compound that can simultaneously inhibit other relevant cancer targets, such as kinases, or targets involved in inflammatory pathways nih.govnih.gov. Fragment-based drug design, where small molecular fragments that bind to different targets are linked together, could be a valuable approach in this endeavor d-nb.info.

Investigation of Environmental Impact and Degradation Pathways

As with any chemical compound that is produced and used on a large scale, it is imperative to understand its potential environmental impact and fate. Future research should include a thorough investigation of the ecotoxicity and degradation pathways of this compound.

Ecotoxicity Studies: The acute and chronic toxicity of this compound should be evaluated in various aquatic organisms to assess its potential risk to the environment nih.govnih.gov. Studies on related alkylbenzene sulfonates have shown varying levels of toxicity to different species, highlighting the need for specific data on this compound nih.gov.

Biodegradation and Photodegradation: The persistence of this compound in the environment will depend on its susceptibility to biotic and abiotic degradation processes. Research on the microbial degradation of benzoic acid and other aromatic sulfonic acids has identified various metabolic pathways researchgate.netunesp.br. Future studies should investigate whether microorganisms are capable of degrading this compound and identify the specific enzymes and metabolic pathways involved. Additionally, the potential for photodegradation of this compound under environmentally relevant conditions should be explored.

| Environmental Aspect | Research Focus |

| Ecotoxicity | Acute and chronic toxicity testing in aquatic organisms. |

| Biodegradation | Identification of microbial degradation pathways and responsible microorganisms. |

| Photodegradation | Assessment of degradation under simulated sunlight. |

常见问题

Q. What are the recommended analytical methods for characterizing 2-methyl-5-(methylsulfonyl)benzoic acid in research settings?

High-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., C18) is widely employed for purity assessment and quantification. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with Fourier-transform infrared (FTIR) spectroscopy. Melting point determination (mp 137–140°C) is critical for verifying crystallinity and purity .

Q. How can researchers synthesize this compound with high yield?

A common approach involves sulfonation of 2-methylbenzoic acid derivatives followed by controlled oxidation. For example:

- React 2-methyl-5-mercaptobenzoic acid with methyl iodide to introduce the methylsulfonyl group.

- Monitor reaction progress via thin-layer chromatography (TLC) using chloroform:methanol (7:3) as the mobile phase .

- Purify via recrystallization from ethanol/water mixtures, achieving yields >85% under optimized reflux conditions .

Q. What are the critical parameters for ensuring compound stability during storage?

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Q. What mechanistic insights explain the electrochemical behavior of this compound?

Q. How does the methylsulfonyl group influence the compound’s environmental degradation pathways?

Methodological Considerations

Q. What strategies optimize HPLC separation of this compound from structurally similar impurities?

- Column: Use a phenyl-hexyl stationary phase for enhanced π-π interactions with the aromatic ring.

- Mobile phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 to 60:40 over 20 min).

Q. How can researchers validate synthetic routes to avoid byproducts like sulfonic acid derivatives?

- Employ in situ IR spectroscopy to monitor sulfonation/oxidation steps and detect over-oxidation (e.g., –SO₂– to –SO₃H).

- Use ion chromatography (IC) to quantify residual sulfite/sulfate ions, ensuring complete oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 137–140°C vs. 230°C)?

Such variations may stem from polymorphic forms or impurities. Perform X-ray powder diffraction (XRPD) to identify crystalline phases. Recrystallize from different solvents (e.g., ethyl acetate vs. DMF) and compare DSC thermograms .

Q. Why do bioactivity studies show inconsistent results for this compound in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。